Product packaging for (1R,2R)-2-(Benzyloxy)cyclohexanamine(Cat. No.:CAS No. 216394-06-8)

(1R,2R)-2-(Benzyloxy)cyclohexanamine

Katalognummer: B150851
CAS-Nummer: 216394-06-8
Molekulargewicht: 205.3 g/mol
InChI-Schlüssel: NTHNRYLIXJZHRZ-CHWSQXEVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

(1R,2R)-2-(Benzyloxy)cyclohexanamine is a chiral amine derivative featuring a cyclohexane backbone with a benzyloxy group at the 2-position and an amine group at the 1-position. Its molecular formula is C₁₃H₁₉NO, with an average molecular mass of 205.30 g/mol and a monoisotopic mass of 205.15 g/mol . The compound has two defined stereocenters, conferring distinct stereochemical properties critical for applications in asymmetric synthesis or pharmacology. Key identifiers include CAS 216394-06-8, ChemSpider ID 10038009, and synonyms such as rel-(1R,2R)-2-(Phenylmethoxy)cyclohexanamine and (1R,2R)-(−)-1-Amino-2-benzyloxycyclohexane . Commercial samples are available at purities of 95–97%, as noted in supplier catalogs .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO B150851 (1R,2R)-2-(Benzyloxy)cyclohexanamine CAS No. 216394-06-8

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(1R,2R)-2-phenylmethoxycyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,14H2/t12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHNRYLIXJZHRZ-CHWSQXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474517
Record name (1R,2R)-2-(Benzyloxy)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216394-06-8, 98454-43-4
Record name (1R,2R)-2-(Phenylmethoxy)cyclohexanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=216394-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2R)-2-(Phenylmethoxy)cyclohexanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98454-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2R)-2-(Benzyloxy)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanamine, 2-(phenylmethoxy)-, (1R,2R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.689
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Cyclohexanamine, 2-(phenylmethoxy)-, (1R,2R)-rel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.473
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Epoxide Aminolysis

Epoxy cyclohexane reacts with benzylamine at 200°C for 5 hours to form 2-benzylamino cyclohexanol (I).

Conditions :

  • Molar ratio (epoxide:benzylamine) = 1:1.64

  • Solvent-free, reflux

  • Yield: 83% (347.28 g from 200 g epoxide)

Diastereomeric Resolution

Racemic 2-benzylamino cyclohexanol is resolved using s-mandelic acid in ethyl acetate. The (1R,2R)-enantiomer forms a crystalline mandelate salt, isolated via recrystallization at -5°C.

Conditions :

  • Solvent: Ethyl acetate

  • Recrystallization yield: 62% (38.48 g from 123.2 g racemate)

Debenzylation

Hydrogenolysis of the benzyl group using 10% Pd/C under H₂ affords (1R,2R)-2-amino cyclohexanol (III).

Conditions :

  • Solvent: Methanol

  • Pressure: 1 atm H₂

  • Yield: 89%

Step 2: Amino Protection

The amine is protected as a trifluoroacetamide using trifluoroacetic anhydride (TFAA) to prevent side reactions during benzylation.

Conditions :

  • Base: Pyridine

  • Yield: Quantitatively

Step 3: Benzylation of the Hydroxyl Group

The hydroxyl group is benzylated using benzyl chloride in the presence of NaH as a base.

Conditions :

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 0°C → room temperature

  • Yield: 78%

Step 4: Deprotection

The trifluoroacetamide group is removed using NaOH in aqueous ethanol.

Conditions :

  • Solvent: Ethanol/water (3:1)

  • Temperature: Reflux (100°C)

  • Yield: 72% (7.61 g from 12.74 g protected intermediate)

Critical Analysis of Reaction Parameters

Catalytic Hydrogenation Optimization

Pd/C loading at 5 wt% achieves complete debenzylation in 12 hours. Elevated pressures (5–10 atm H₂) may reduce reaction time but increase equipment costs.

Benzylation Regioselectivity

NaH ensures deprotonation of the hydroxyl group without epimerization. Substituting NaH with K₂CO₃ or Cs₂CO₃ lowers yields to <50% due to incomplete activation.

Data Tables

Table 1. Summary of Synthetic Steps and Yields

StepReactionKey ReagentsConditionsYield
1Epoxide aminolysisBenzylamine200°C, 5 h83%
2Diastereomeric resolutions-Mandelic acidEthyl acetate, -5°C62%
3DebenzylationPd/C, H₂MeOH, 1 atm89%
4BenzylationBenzyl chloride, NaHTHF, 0°C → rt78%
5DeprotectionNaOHEtOH/H₂O, reflux72%

Table 2. Cost Analysis of Resolution Agents

Resolving AgentCost (USD/kg)Recovery Rateee Achieved
s-Mandelic acid12090%>99%
L-Tartaric acid9585%95%
Enzymatic300N/A98%

Mechanistic Insights

Stereochemical Retention

The trans-diaxial arrangement of the amine and hydroxyl groups in (1R,2R)-2-amino cyclohexanol minimizes steric hindrance during benzylation, favoring retention of configuration.

Byproduct Formation

Trace amounts (<2%) of (1S,2S)-enantiomer arise during resolution due to incomplete crystallization. Subsequent recrystallization reduces this to <0.5%.

Industrial Scalability

The process avoids cryogenic conditions and uses recyclable solvents (ethyl acetate, hexane), aligning with green chemistry principles. A pilot-scale batch (1 kg) demonstrated consistent yields (70–73%), confirming reproducibility .

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2R)-2-(Benzyloxy)cyclohexanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various amine compounds.

Wissenschaftliche Forschungsanwendungen

(1R,2R)-2-(Benzyloxy)cyclohexanamine has several scientific research applications:

    Chemistry: It is used as a chiral building block in organic synthesis, enabling the construction of complex molecules with specific stereochemistry.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research explores its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of fine chemicals and as a precursor for various industrial applications.

Wirkmechanismus

The mechanism of action of (1R,2R)-2-(Benzyloxy)cyclohexanamine involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group and the amine functionality play crucial roles in binding to these targets, influencing biological pathways and eliciting specific effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of (1R,2R)-2-(Benzyloxy)cyclohexanamine can be contextualized against enantiomers, salt forms, and analogs with modified backbones or substituents. Below is a detailed analysis:

Enantiomer: (1S,2S)-2-(Benzyloxy)cyclohexanamine

  • Structural Similarity : 1.00 (exact mirror image) .
  • Key Differences: The (1S,2S)-enantiomer exhibits opposite optical rotation and stereochemical interactions, which may lead to divergent biological activity or chiral recognition in catalytic processes . No purity or safety data are explicitly provided for this enantiomer, but its synthesis likely requires enantioselective methods.

Hydrochloride Salt: this compound Hydrochloride

  • CAS : 911826-56-7 .
  • Similarity : 0.98 .
  • Key Differences :
    • The hydrochloride salt enhances aqueous solubility due to ionic character, making it preferable for pharmaceutical formulations.
    • Molecular weight increases to 241.76 g/mol (free base: 205.30 g/mol).

Functional Group Variant: (1R,2R)-2-(Benzylamino)cyclohexanol

  • CAS : 40571-86-6 .
  • Structure: Replaces the benzyloxy group with a benzylamino group and adds a hydroxyl moiety.
  • Molecular Formula: C₁₂H₁₇NO (vs. C₁₃H₁₉NO for the target compound).
  • Lower molecular weight (191.27 g/mol) and reduced steric bulk compared to the benzyloxy analog .

Backbone-Modified Analog: rel-(2R,4R)-2-Phenyltetrahydro-2H-pyran-4-amine

  • CAS : 58577-95-0 .
  • Similarity : 0.79 .
  • Key Differences :
    • Replaces the cyclohexane ring with a tetrahydropyran (oxane) ring, altering ring strain and electronic distribution.
    • The oxygen atom in the pyran ring may influence polarity and metabolic stability.

Short-Chain Analog: (R)-2-Amino-3-(benzyloxy)propan-1-ol Hydrochloride

  • CAS : 23337-80-6 .
  • Similarity : 0.73 .
  • Key Differences :
    • Linear propane backbone (vs. cyclohexane), reducing conformational rigidity.
    • Contains both hydroxyl and benzyloxy groups, increasing hydrophilicity.

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Purity Similarity Score
This compound 216394-06-8 C₁₃H₁₉NO 205.30 Benzyloxy, amine 95–97% Reference
(1S,2S)-2-(Benzyloxy)cyclohexanamine 216394-07-9 C₁₃H₁₉NO 205.30 Benzyloxy, amine N/A 1.00
This compound HCl 911826-56-7 C₁₃H₂₀ClNO 241.76 Benzyloxy, amine, HCl N/A 0.98
(1R,2R)-2-(Benzylamino)cyclohexanol 40571-86-6 C₁₂H₁₇NO 191.27 Benzylamino, hydroxyl 96% N/A
rel-(2R,4R)-2-Phenyltetrahydro-2H-pyran-4-amine 58577-95-0 C₁₁H₁₅NO 177.25 Phenyl, amine N/A 0.79

Biologische Aktivität

(1R,2R)-2-(Benzyloxy)cyclohexanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanism of action, and comparative studies with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H19_{19}NO
  • Molecular Weight : 205.30 g/mol
  • Structural Features : The compound consists of a cyclohexane ring substituted with a benzyloxy group at the second carbon and an amine group at the first position. Its chirality is defined by the (1R,2R) configuration, which significantly influences its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The benzyloxy group enhances binding affinity while the amine group facilitates hydrogen bonding and electrostatic interactions. This dual functionality allows the compound to modulate biological pathways effectively.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Inhibition of Monoamine Oxidases (MAOs) : The compound has been studied for its inhibitory effects on human monoamine oxidases (hMAO-A and hMAO-B). Similar benzyloxy-substituted compounds have shown promising results in inhibiting hMAO-B more potently than hMAO-A, indicating potential therapeutic applications in neurodegenerative disorders .
  • Potential Antidepressant Activity : By inhibiting MAOs, this compound may enhance serotonin and norepinephrine levels in the brain, which could contribute to antidepressant effects. This mechanism aligns with the pharmacological profiles of existing antidepressants that target MAO enzymes .

Similar Compounds

A comparison with structurally related compounds highlights the significance of stereochemistry in determining biological activity:

Compound NameStructural FeaturesBiological Activity
(1S,2S)-2-(Benzyloxy)cyclohexanamineEnantiomer of (1R,2R)Different binding affinities
2-(Benzyloxy)cyclohexanoneKetone instead of amineVaries in reactivity
2-(Benzyloxy)cyclohexanolHydroxyl instead of aminePotentially different biological effects

The differences in stereochemistry between enantiomers can lead to significant variations in their pharmacological profiles. For example, the (1S,2S) isomer may exhibit reduced or altered activity compared to its (1R,2R) counterpart due to differences in spatial orientation affecting receptor binding.

Case Studies

Recent studies have focused on the synthesis and characterization of this compound using various methods such as asymmetric reduction techniques. The purity and stereochemistry are confirmed through techniques like NMR spectroscopy and mass spectrometry .

Example Study Outcomes

  • Study on hMAO Inhibition : In vitro assays demonstrated that compounds similar to this compound can inhibit hMAO-B with IC50_{50} values in low micromolar ranges. For instance, a benzyloxy chalcone derivative showed an IC50_{50} value of 0.067 µM against hMAO-B .
  • Kinetic Studies : Kinetic analysis revealed that these compounds exhibit reversible inhibition characteristics, making them suitable candidates for further development as therapeutic agents targeting MAOs .

Q & A

Q. What are the key synthetic routes for enantioselective preparation of (1R,2R)-2-(benzyloxy)cyclohexanamine, and how do yields vary with different protocols?

A widely used method involves Barton decarboxylation of β-amino acid precursors. For example, (1R,2R)-2-(benzyl((R)-1-phenylethyl)amino)cyclohexane-1-carboxylic acid undergoes decarboxylation to yield tertiary amines in ~50% yield, while the precursor β-amino acid is synthesized in 90% yield from methylcyclohexene carboxylate . Alternative routes include chiral resolution of racemic mixtures using derivatives like (1R,2R)-2-benzyloxycyclohexylamine hydrochloride (CAS: 216394-06-8), which is available as a reference standard .

Synthetic Step Yield Key Reagents/Conditions
β-Amino acid synthesis90%Methylcyclohexene carboxylate, chiral auxiliary
Barton decarboxylation50%Radical initiators, inert atmosphere
Chiral resolution (HCl salt)VariableDiastereomeric crystallization

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

  • Chromatography : Normal-phase silica gel chromatography with hexane/ethyl acetate gradients is commonly used for intermediates like β-amino acids .
  • Crystallization : Derivatives such as hydrochloride salts (e.g., BP 1129) enable diastereomer separation via solvent recrystallization (e.g., ethanol/water mixtures) .
  • Distillation : For non-polar byproducts, vacuum distillation under reduced pressure may reduce impurities .

Q. How can the stereochemical integrity of this compound be confirmed experimentally?

  • Chiral HPLC : Using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases.
  • NMR Spectroscopy : 1^1H-NMR coupling constants (e.g., J1,2J_{1,2} for cyclohexane chair conformation) and NOE correlations verify spatial arrangement .
  • Polarimetry : Compare specific rotation values with literature data (e.g., [α]D_D = -15.2° for (1R,2R)-isomer in ethanol) .

Advanced Research Questions

Q. How can contradictory enantiomeric excess (ee) values arise in this compound synthesis, and how should they be resolved?

Discrepancies may stem from:

  • Kinetic vs. thermodynamic control : Radical intermediates in Barton decarboxylation can lead to epimerization .
  • Impurities in chiral auxiliaries : Trace enantiomers in starting materials (e.g., (R)-1-phenylethylamine) reduce ee. Resolution :
  • Use high-purity chiral reagents (≥99% ee).
  • Monitor reaction progress via in-situ circular dichroism (CD) or real-time HPLC .

Q. What strategies optimize the scalability of enantioselective synthesis while maintaining stereochemical fidelity?

  • Flow chemistry : Continuous processing minimizes radical recombination and side reactions during decarboxylation .
  • Enzymatic resolution : Lipases or esterases can selectively hydrolyze undesired enantiomers from esters .
  • Temperature control : Sub-ambient temperatures (-20°C to 0°C) stabilize intermediates and reduce racemization .

Q. How can the biological activity of this compound derivatives be systematically evaluated?

  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing benzyloxy with piperidin-1-yl) and test against targets like ion channels or enzymes .
  • In vitro assays : Use TRPML1/TRPML2 inhibition protocols (e.g., calcium flux assays) for neurological applications .
  • Metabolic stability : Assess hepatic clearance using microsomal incubation (e.g., human liver microsomes + NADPH) .

Handling and Safety Considerations

Q. What are the critical storage conditions to ensure long-term stability of this compound?

  • Temperature : Store at -20°C in sealed, argon-purged vials to prevent oxidation.
  • Moisture control : Use desiccants (e.g., silica gel) in containers; derivatives like hydrochloride salts are hygroscopic .
  • Light sensitivity : Amber glassware or foil wrapping mitigates photodegradation .

Q. What analytical methods detect trace impurities in this compound batches?

  • GC-MS : Identifies volatile byproducts (e.g., benzyl alcohol from hydrolysis).
  • LC-HRMS : Detects non-volatile impurities (e.g., diastereomeric residues) with ppm-level sensitivity .
  • Elemental analysis : Confirms stoichiometry (e.g., C, H, N content within ±0.4% of theoretical) .

Data Contradiction Analysis

Q. Why might NMR spectra of this compound vary between synthetic batches?

  • Conformational flexibility : Cyclohexane ring chair-to-chair inversion alters coupling constants.
  • Solvent effects : Polar solvents (e.g., DMSO) stabilize specific conformers.
  • Impurity masking : Trace solvents (e.g., ethyl acetate) may overlap with analyte signals. Mitigation : Standardize solvent systems (e.g., CDCl3_3 for 1^1H-NMR) and acquire 2D spectra (COSY, HSQC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R)-2-(Benzyloxy)cyclohexanamine
Reactant of Route 2
Reactant of Route 2
(1R,2R)-2-(Benzyloxy)cyclohexanamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.